molecular formula C21H20O3 B13078847 2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid

2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid

Cat. No.: B13078847
M. Wt: 320.4 g/mol
InChI Key: AVPPPGSWCBWIJV-UHFFFAOYSA-N
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Description

2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid is an organic compound with the molecular formula C19H16O3. It is known for its unique structural features, which include a naphthalene ring substituted with a methoxy group and a phenylbutanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-methoxynaphthalene with a suitable acyl chloride, followed by a series of reactions to introduce the phenyl and butanoic acid groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The pathways involved could include modulation of inflammatory mediators or disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-Methoxynaphthalen-2-yl)phenyl)butanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

2-[2-(4-methoxynaphthalen-2-yl)phenyl]butanoic acid

InChI

InChI=1S/C21H20O3/c1-3-16(21(22)23)19-11-7-6-9-17(19)15-12-14-8-4-5-10-18(14)20(13-15)24-2/h4-13,16H,3H2,1-2H3,(H,22,23)

InChI Key

AVPPPGSWCBWIJV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1C2=CC3=CC=CC=C3C(=C2)OC)C(=O)O

Origin of Product

United States

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